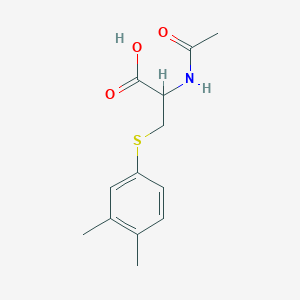
2-Acetamido-3-(3,4-dimethylphenyl)sulfanylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-3-(3,4-dimethylphenyl)sulfanylpropanoic acid is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of an acetamido group, a dimethylphenyl group, and a sulfanylpropanoic acid moiety. This compound is of interest due to its unique chemical structure and potential biological activities.
Méthodes De Préparation
The synthesis of 2-acetamido-3-(3,4-dimethylphenyl)sulfanylpropanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Acetamido Group: This step involves the acetylation of an amino group using acetic anhydride or acetyl chloride under basic conditions.
Introduction of the Dimethylphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where a dimethylbenzene derivative is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.
Attachment of the Sulfanylpropanoic Acid Moiety: This step involves the formation of a thioether linkage between the dimethylphenyl group and a propanoic acid derivative, often using thiol reagents and appropriate coupling agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
2-Acetamido-3-(3,4-dimethylphenyl)sulfanylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Acetamido-3-(3,4-dimethylphenyl)sulfanylpropanoic acid has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: Its potential biological activities make it a candidate for studies in biochemistry and pharmacology.
Medicine: It may be investigated for its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 2-acetamido-3-(3,4-dimethylphenyl)sulfanylpropanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group may interact with enzymes or receptors, while the sulfanyl group can participate in redox reactions. The dimethylphenyl group may enhance the compound’s binding affinity to its targets. Overall, the compound’s effects are mediated through a combination of these interactions.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-acetamido-3-(3,4-dimethylphenyl)sulfanylpropanoic acid include:
N-Acetyl-L-cysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.
2-Acetamido-3-sulfanylpropanoic acid: A related compound with similar structural features but lacking the dimethylphenyl group.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H17NO3S |
|---|---|
Poids moléculaire |
267.35 g/mol |
Nom IUPAC |
2-acetamido-3-(3,4-dimethylphenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C13H17NO3S/c1-8-4-5-11(6-9(8)2)18-7-12(13(16)17)14-10(3)15/h4-6,12H,7H2,1-3H3,(H,14,15)(H,16,17) |
Clé InChI |
ZLJANJUVOQDAHZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)SCC(C(=O)O)NC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(E)-[(2Z)-2-(benzoylhydrazinylidene)-4,5,6-trihydroxyhexylidene]amino]benzamide](/img/structure/B12317374.png)
![(10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl)methyl 5-chloropyridine-3-carboxylate](/img/structure/B12317382.png)
![9-Acetyloxy-1-(3-hydroxyprop-1-en-2-yl)-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B12317390.png)

![tert-butyl (5aS,9aR)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate;tert-butyl (5aR,9aS)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate](/img/structure/B12317397.png)

![4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine oxalate](/img/structure/B12317402.png)


![17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one](/img/structure/B12317412.png)


![17-Ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid](/img/structure/B12317442.png)
